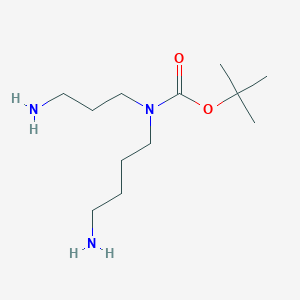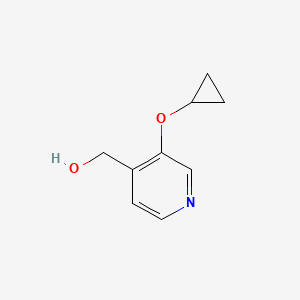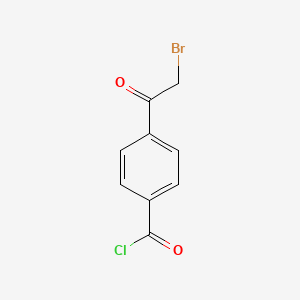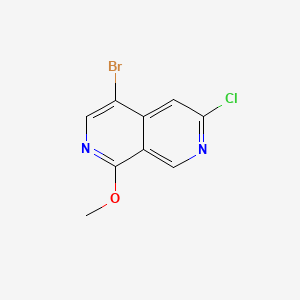
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO4. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and two prop-2-yn-1-yloxy groups attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dibromopropane and propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the prop-2-yn-1-yloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound is utilized in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.
Wirkmechanismus
The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate involves its ability to undergo chemical transformations that release active intermediates. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal applications, the hydrolysis of the carbamate group can release an active drug that interacts with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl prop-2-yn-1-ylcarbamate: A similar compound with a single prop-2-yn-1-yloxy group.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another related compound with a different substitution pattern on the propane backbone.
Uniqueness
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate is unique due to its dual prop-2-yn-1-yloxy groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C14H21NO4 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl N-[1,3-bis(prop-2-ynoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16) |
InChI-Schlüssel |
FGYIJSWRIWLQFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC#C)COCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)





![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)






